1-Isopropylimidazolidine-2,4,5-trione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

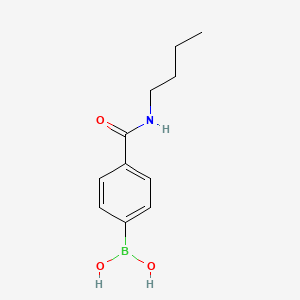

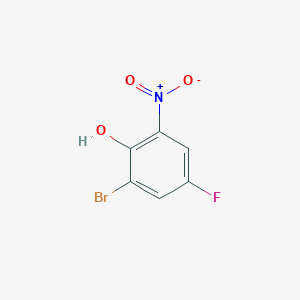

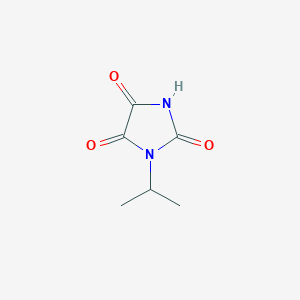

1-Isopropylimidazolidine-2,4,5-trione, also known by its CAS number 40408-39-7, is a chemical compound with the molecular formula C6H8N2O3 and a molecular weight of 156.14 . It is used for research purposes and is not intended for diagnostic or therapeutic use .

Synthesis Analysis

The synthesis of imidazolidine-2,4,5-trione compounds has been reported in the literature. For instance, one method involves the oxidation of glycoluril with potassium persulfate . Another method involves the reaction of an aromatic aldehyde, benzil, and ammonium acetate using biodegradable lactic acid at 160 °C .

Molecular Structure Analysis

The structure of 1-Isopropylimidazolidine-2,4,5-trione has been confirmed by IR, ESI, 1H NMR, and X-ray crystal structure determination . The structure of the imidazole skeleton in imidazolidine-2,4,5-trione is not an envelope structure, all the atoms are in one plane .

Chemical Reactions Analysis

Imidazolidine-2,4,5-trione is a useful intermediate which can be used to synthesize imidazo[1,2-a]pyridines, -pyrazines, -pyrimidines, and some other nitrogen-bridgehead fused heterocycles .

科学的研究の応用

Inhibition of Cholinergic Enzymes

1-Isopropylimidazolidine-2,4,5-trione has been found to be a highly active inhibitor of acetylcholinesterase and butyrylcholinesterase . These enzymes play a crucial role in the nervous system, and their inhibition can have significant effects on neurological function. This makes 1-Isopropylimidazolidine-2,4,5-trione a potential candidate for the development of drugs for neurological disorders .

DNA Repair Inhibition

This compound has shown promising results in inhibiting the DNA repair enzyme tyrosyl-DNA phosphodiesterase 1 . This enzyme plays a critical role in repairing DNA damage, and its inhibition can potentially increase the effectiveness of cancer therapies that work by damaging DNA .

Cytotoxicity Studies

1-Isopropylimidazolidine-2,4,5-trione has been studied for its cytotoxic effects on the glioblastoma cell line SNB19 . Understanding the cytotoxic effects of this compound can provide valuable insights into its potential use in cancer treatment .

Synthesis of Novel Compounds

1-Isopropylimidazolidine-2,4,5-trione can be used in the synthesis of novel compounds. For example, it has been used in the synthesis of new derivatives of abietic and dehydroabietic acids . These novel compounds can have a wide range of potential applications in various fields of research .

Lipophilicity Studies

The lipophilicity of 1-Isopropylimidazolidine-2,4,5-trione and its derivatives has been studied . Understanding the lipophilicity of a compound is important as it can influence its absorption, distribution, metabolism, and excretion in the body .

Structure-Activity Relationship Studies

1-Isopropylimidazolidine-2,4,5-trione has been used in structure-activity relationship studies . These studies are crucial in drug discovery and development as they help in understanding how the structure of a compound influences its biological activity .

Safety and Hazards

作用機序

Target of Action

Imidazoles, a class of compounds to which it belongs, are known to interact with a variety of biological targets

Mode of Action

Imidazoles, in general, are known for their diverse range of applications, including pharmaceuticals and agrochemicals . The interaction of 1-Isopropylimidazolidine-2,4,5-trione with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Imidazoles are known to play a role in various biochemical processes

Result of Action

It’s worth noting that certain imidazolidine-2,4,5-triones have been found to inhibit the dna repair enzyme tyrosyl-dna phosphodiesterase 1 in submicromolar concentrations

特性

IUPAC Name |

1-propan-2-ylimidazolidine-2,4,5-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-3(2)8-5(10)4(9)7-6(8)11/h3H,1-2H3,(H,7,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXXKZIYJDTIOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C(=O)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368814 |

Source

|

| Record name | 1-isopropylimidazolidine-2,4,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropylimidazolidine-2,4,5-trione | |

CAS RN |

40408-39-7 |

Source

|

| Record name | 1-isopropylimidazolidine-2,4,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。